1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine
Description
1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine is a piperazine derivative featuring a 2-nitrophenylsulfonyl group at the 1-position and a pyridin-2-ylmethyl substituent at the 4-position. Piperazine rings are widely utilized in medicinal chemistry due to their ability to modulate lipophilicity, pKa, and hydrogen-bonding interactions, thereby enhancing pharmacokinetic properties . The sulfonyl group confers metabolic stability and influences electronic properties, while the pyridine moiety may contribute to receptor binding via π-π interactions or hydrogen bonding.
Properties
Molecular Formula |
C16H18N4O4S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-4-(pyridin-2-ylmethyl)piperazine |
InChI |
InChI=1S/C16H18N4O4S/c21-20(22)15-6-1-2-7-16(15)25(23,24)19-11-9-18(10-12-19)13-14-5-3-4-8-17-14/h1-8H,9-13H2 |
InChI Key |
XMXYHYOJVBZUAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-nitrophenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine typically involves multiple steps:
Nitration of Phenyl Sulfone: The initial step involves the nitration of phenyl sulfone to introduce the nitro group.
Formation of Piperazine Derivative: The next step is the formation of the piperazine derivative through a reaction between piperazine and a suitable pyridylmethyl halide under basic conditions.
Coupling Reaction: Finally, the nitrophenyl sulfone is coupled with the piperazine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Nitrophenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The piperazine ring can undergo oxidation reactions, leading to the formation of N-oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products:
Reduction: 1-[(2-Aminophenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Piperazine N-oxides.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study on related sulfonamide derivatives demonstrated significant anticancer activity against colon and breast cancer cell lines, suggesting that the nitrophenylsulfonyl moiety may enhance the compound's efficacy against tumors .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth, and studies suggest that this compound may follow suit.
- Case Study : A study focused on substituted benzenesulfonamides showed promising results against various bacterial strains, indicating a potential application in treating infections .
Neurological Applications
There is emerging interest in the use of piperazine derivatives for treating neurological disorders. The structural similarity of this compound to known neuroactive drugs suggests potential applications in this area.
- Case Study : Research into piperazine derivatives has indicated their ability to modulate neurotransmitter systems, which could be beneficial in treating conditions such as anxiety and depression.
Mechanism of Action
The mechanism of action of 1-[(2-nitrophenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine involves its interaction with specific molecular targets in the body. The nitrophenyl and sulfonyl groups are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The piperazine ring provides a scaffold that enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Key Observations
Impact of Sulfonyl Group Variations: The 2-nitrophenylsulfonyl group in the target compound may enhance metabolic stability compared to methylsulfonyl () or trifluoromethylsulfonyl () analogs.
Role of Pyridinylmethyl Substituents: The pyridin-2-ylmethyl group in the target compound likely enhances solubility and receptor binding compared to non-heterocyclic analogs (e.g., PAPP in ). Pyridine’s nitrogen atom may participate in hydrogen bonding or coordinate with metal ions in enzyme active sites.
Antimicrobial Activity: Piperazines with methoxy or ethoxy substituents () inhibit Candida albicans virulence, whereas nitro-substituted analogs (e.g., ) lack such activity, indicating substituent-dependent bioactivity.
Synthetic Feasibility :
- The SuFEx (Sulfur Fluoride Exchange) method () offers high yields (75–85%) for sulfonylated piperazines, outperforming traditional nucleophilic substitution (, –65% yields).
Biological Activity
1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine (CAS Number: 6122-91-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, synthesis routes, and, most importantly, its biological activities based on various studies.
Chemical Structure and Properties
The molecular formula of 1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine is C15H16N4O4S, with a molecular weight of approximately 348.38 g/mol. The compound features a piperazine ring substituted with a pyridine and a nitrophenylsulfonyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O4S |
| Molecular Weight | 348.38 g/mol |
| Boiling Point | 567.3 °C |
| Density | 1.421 g/cm³ |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including antibacterial, antiviral, and antidiabetic properties. The following sections detail specific findings related to the biological activity of 1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine.
Antiviral Activity
A study highlighted that derivatives of piperazine have shown promise as antiviral agents. For instance, similar compounds have demonstrated significant inhibition against viruses such as HIV and influenza. The mechanism often involves interference with viral replication processes or inhibition of viral enzymes like reverse transcriptase .
Antidiabetic Potential
Research into piperazine derivatives has also uncovered potential antidiabetic effects. Compounds similar to 1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine have been shown to inhibit enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism . This inhibition can lead to reduced blood sugar levels post-meal.
Case Studies
- Antiviral Efficacy : A case study involving a series of piperazine derivatives demonstrated that modifications at the sulfonamide position significantly enhanced antiviral activity against HIV. The most effective compound exhibited an IC50 value of 1.96 μM against reverse transcriptase, indicating strong potential for further development .
- Antibacterial Testing : Another study focused on the antibacterial properties of piperazine derivatives found that modifications led to varying degrees of efficacy against Escherichia coli and Staphylococcus aureus. The best-performing derivative had an MIC of 0.5 μg/mL against S. aureus, suggesting that structural modifications can greatly impact biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
